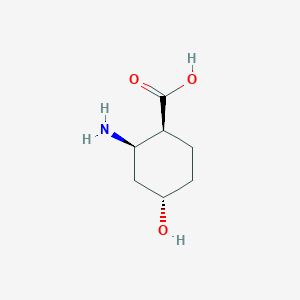

(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid

Description

(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid is a cyclic β-amino acid featuring a cyclohexane backbone substituted with amino (–NH₂) and hydroxyl (–OH) groups at positions 2 and 4, respectively. This compound is structurally related to pharmacologically active aminodiols and aminocyclohexane derivatives, which are explored in drug discovery for their roles as enzyme inhibitors or chiral catalysts .

Properties

CAS No. |

298204-37-2 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(1S,2R,4S)-2-amino-4-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h4-6,9H,1-3,8H2,(H,10,11)/t4-,5-,6+/m0/s1 |

InChI Key |

CPNOFRJWASUZHS-HCWXCVPCSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C[C@H]1O)N)C(=O)O |

Canonical SMILES |

C1CC(C(CC1O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Cycloaddition and Functionalization

Academic and patent literature describe the synthesis starting from cyclohexene derivatives, such as methyl 2-acetamidoacrylate or cyclohexene-1-carboxylic acid, which undergo Diels-Alder cycloaddition with Danishefsky’s diene to form cycloadducts. These intermediates are then subjected to selective reductions, hydroxylations, and amino group introductions.

- Diels-Alder Cycloaddition: Formation of enone cycloadducts with high stereoselectivity, confirmed by X-ray crystallography.

- Hydroxylation and Amination: Selective hydroxylation at the 4-position, followed by amino group introduction via aminolysis or reductive amination.

- Functional Group Transformations: Use of protecting groups (e.g., Boc, Fmoc) to control reactivity, followed by deprotection and final stereoselective modifications.

Research data indicates that epoxidation of cyclohexene derivatives, followed by regio- and stereoselective ring-opening, is a common approach to introduce hydroxyl groups with control over stereochemistry.

Synthesis via Chiral Intermediates and Resolution

Chiral synthesis often involves asymmetric catalysis or resolution of racemic mixtures. For example, the enantioselective synthesis of amino acids using chiral auxiliaries or enzymatic resolution has been documented.

- Chiral Cyclohexene Derivatives: Prepared via asymmetric Diels-Alder reactions, followed by stereoselective functionalization.

- Hydroxy and Amino Group Introduction: Achieved through stereoselective halogenation, epoxidation, and subsequent ring-opening with nucleophiles, ensuring the correct stereochemistry at each step.

Specific Patent-Backed Methods

CN106316889A describes a method for synthesizing intermediates related to Edoxaban, involving steps such as:

- Starting from (1S)-3-cyclohexene-1-carboxylic acid.

- Multi-step transformations including nitrile hydrolysis, amino group introduction, hydroxylation, and protection/deprotection cycles.

- Use of alkali and specific solvents under controlled temperature conditions to improve yield and purity.

US7081535B2 details enzymatic hydrolysis of β-ketodiesters to produce hydroxy amino acids, which can be adapted for stereoselective synthesis of the target amino acid.

Synthesis Data Table

Note: The yields are approximate, based on reported data, and depend on reaction optimization.

Critical Notes on Methodology

- Stereocontrol: Achieved via chiral catalysts, chiral auxiliaries, or enzymatic resolution, crucial for obtaining the (1S,2R,4S) stereoisomer.

- Reaction Conditions: Mild conditions favor high stereoselectivity; strong acids or bases may cause racemization.

- Purification: Chromatography and crystallization are employed to isolate stereochemically pure products.

- Yield Optimization: Use of protecting groups and selective reagents improves overall yield and reduces side reactions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 159 Da

- CAS Number : 1142202-55-8

The structure of (1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid features a cyclohexane ring with an amino group and a hydroxyl group, which contribute to its biological activity.

Pharmaceutical Development

This compound has been studied for its potential use in drug design due to its ability to mimic amino acids. Its structural properties allow it to interact with various biological targets effectively.

Case Study : Research indicates that derivatives of this compound can enhance the efficacy of certain antitumor agents by improving their solubility and bioavailability. This is particularly useful in developing targeted therapies for cancer treatment.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, where it serves as a precursor for synthesizing neurotransmitter analogs. Its ability to influence neurotransmitter pathways makes it a candidate for treating neurological disorders.

Case Study : A study demonstrated that derivatives of this compound could modulate glutamate receptors, leading to potential treatments for conditions like Alzheimer's disease and schizophrenia.

Biochemical Research

In biochemical applications, this compound is utilized as a chiral building block in the synthesis of complex molecules. Its chirality is crucial for developing enantiomerically pure compounds used in various biochemical assays.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Enhancing drug efficacy and solubility | Antitumor agent formulation |

| Neuropharmacology | Modulating neurotransmitter pathways | Treatment for Alzheimer's and schizophrenia |

| Biochemical Research | Chiral building block for complex molecule synthesis | Synthesis of enantiomerically pure compounds |

Mechanism of Action

The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it can function as a receptor agonist or antagonist by binding to receptor sites and modulating their activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues: Substituent Positions and Ring Size

Cyclohexane vs. Cycloheptane Derivatives

- (1S,2R)-2-Aminocycloheptanecarboxylic Acid (): Structural Difference: Larger cycloheptane ring increases steric bulk and alters ring strain compared to the cyclohexane backbone.

Hydroxyl and Amino Group Positioning

- (1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic Acid (): Stereochemical Difference: Epimeric configuration at positions 1 and 2. Hazard Profile: Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), indicating stereochemistry-dependent toxicity .

- cis- and trans-4-Hydroxycyclohexane-1-carboxylic Acids (): Functional Group Difference: Lacks the amino group but shares the hydroxyl substituent. Acidity: cis-4-Hydroxy derivative has pKa = 4.815, while trans-isomer pKa = 4.836, highlighting stereochemical effects on ionization .

Functional Group Variations

Phenyl-Substituted Analogues

- (1S,2S)-1-Amino-2-phenylcyclohexanecarboxylic Acid (): Structural Feature: Phenyl group at position 2 increases lipophilicity. Application: Potential for enhanced membrane permeability in drug design compared to the hydroxylated target compound .

Bicyclic and Fused-Ring Systems

- (1S,2R,4R)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (): Structural Difference: Bicyclic framework introduces rigid geometry. Biological Relevance: Similar bicyclic amino acids are used in peptide mimetics for constrained conformational states .

Physicochemical Properties

Biological Activity

(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid (commonly referred to as 4-hydroxyproline) is an amino acid derivative that has garnered attention for its biological activities and potential therapeutic applications. This compound's unique structure contributes to its various biochemical roles, particularly in protein synthesis and metabolism.

- Molecular Formula : CHN O

- Molecular Weight : 159 Da

- CAS Number : 1142202-55-8

- LogP : -3.17

- Polar Surface Area : 84 Ų

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 4

1. Role in Protein Structure

This compound is an important component in the synthesis of collagen and other proteins. Its hydroxyl group can stabilize the triple helix structure of collagen, enhancing its tensile strength and stability. This property is critical in connective tissues and skin health.

2. Metabolic Implications

Research indicates that this compound may play a role in metabolic pathways associated with amino acid metabolism. Studies have shown that it can influence the synthesis of neurotransmitters and other bioactive compounds, which are essential for various physiological functions.

Study 1: Metabolic Disorders

A significant study isolated this compound from urine samples of children with suspected metabolic disorders. The study utilized gas chromatography-mass spectrometry (GC-MS) to characterize the compound, suggesting that it may originate from dietary sources or metabolic processes .

Study 2: Collagen Synthesis Enhancement

Research has demonstrated that supplementation with this compound can enhance collagen synthesis in fibroblast cultures. This effect was attributed to the compound's ability to stabilize collagen structures, suggesting potential applications in wound healing and tissue regeneration .

Study 3: Neurotransmitter Activity

Further investigations into the compound's effects on neurotransmitter synthesis revealed that it may enhance the production of serotonin and dopamine. These findings indicate a potential role in mood regulation and cognitive function .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.